molecular formula C14H18BBrO3 B2944471 5-Bromobenzofuran-7-boronic acid, pinacol ester CAS No. 2096333-86-5

5-Bromobenzofuran-7-boronic acid, pinacol ester

Cat. No.: B2944471
CAS No.: 2096333-86-5
M. Wt: 325.01
InChI Key: WPLAOSMXAGBQJF-UHFFFAOYSA-N
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Description

5-Bromobenzofuran-7-boronic acid, pinacol ester: is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzofuran-7-boronic acid, pinacol ester typically involves the reaction of 5-bromobenzofuran with a boronic acid derivative in the presence of a base and a catalyst. One common method is the palladium-catalyzed borylation of 5-bromobenzofuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzofuran-7-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).

    Oxidation and Reduction: Oxidizing agents (e.g., H2O2) and reducing agents (e.g., NaBH4).

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Protodeboronation: Benzofuran derivatives.

    Oxidation and Reduction: Alcohols and hydrocarbons.

Scientific Research Applications

Chemistry: 5-Bromobenzofuran-7-boronic acid, pinacol ester is widely used in organic synthesis for the construction of complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromobenzofuran-7-boronic acid, pinacol ester in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Methoxyphenylboronic acid, pinacol ester
  • 2-Thienylboronic acid, pinacol ester

Comparison: 5-Bromobenzofuran-7-boronic acid, pinacol ester is unique due to its bromine and furan functionalities, which provide distinct reactivity and selectivity in chemical reactions. Compared to other boronic esters, it offers enhanced stability and versatility in various synthetic applications.

Properties

IUPAC Name

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLAOSMXAGBQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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